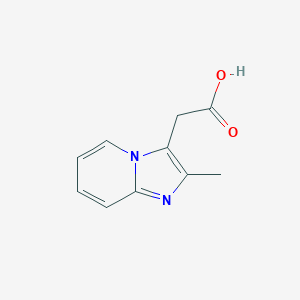

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-

説明

BenchChem offers high-quality Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGQJEFOEJTDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170313 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17745-07-2 | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease.

生化学分析

Cellular Effects

Imidazo[1,2-a]pyridines have been shown to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can be synthesized through a simple and effective method based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid.

Metabolic Pathways

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies.

生物活性

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- features a bicyclic structure comprising an imidazole ring fused to a pyridine moiety. The addition of an acetic acid functional group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Synthesis Methods

Various synthetic routes have been developed for the preparation of Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-. Common methods include:

- Condensation Reactions : These involve the reaction of appropriate precursors under acidic or basic conditions.

- Multistep Syntheses : These often utilize protected intermediates to achieve the desired compound with high purity.

Biological Activities

Imidazo(1,2-a)pyridine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, one study reported that a derivative exhibited a wider zone of inhibition than standard antibiotics like streptomycin .

- Anticancer Properties : Research indicates that Imidazo(1,2-a)pyridine derivatives can inhibit cancer cell proliferation. Notably, certain compounds demonstrated IC50 values in the nanomolar range against breast and lung cancer cell lines .

- Anti-inflammatory Effects : These compounds have been investigated for their potential to modulate inflammatory pathways, contributing to their therapeutic profiles in conditions like arthritis .

Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of Imidazo(1,2-a)pyridine derivatives is influenced by structural modifications. Key findings include:

- Substituent Effects : The presence and position of substituents on the imidazole or pyridine rings can significantly enhance or reduce activity. For example, modifications that increase lipophilicity often correlate with improved antimicrobial efficacy .

- Binding Affinity : Molecular docking studies suggest that specific structural features enhance binding affinity to biological targets such as enzymes involved in cancer progression .

Case Studies

- Antibacterial Activity Study :

- Anticancer Efficacy :

科学的研究の応用

Pharmacological Applications

Imidazo(1,2-a)pyridine derivatives have shown promise in various therapeutic areas:

2.1. Neurological Disorders

The compound exhibits significant activity as a cholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. In studies, derivatives showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds demonstrating IC50 values as low as 65 µM .

2.2. Anxiolytic and Hypnotic Effects

Imidazo(1,2-a)pyridine derivatives are known for their anxiolytic and hypnotic properties. Zolpidem, a well-known derivative of this class, is used clinically for short-term treatment of insomnia. It acts on the GABA-A receptor to produce sedative effects .

2.3. Antimicrobial Activity

Research has indicated that imidazo(1,2-a)pyridine compounds possess antibacterial and antiviral properties. This broad-spectrum activity makes them candidates for developing new antimicrobial agents .

3.1. Alzheimer’s Disease Research

A study synthesized fifteen new imidazo(1,2-a)pyridine derivatives and evaluated their anti-cholinesterase activities using Ellman’s colorimetric test. The results highlighted several compounds with enhanced inhibitory effects on AChE and BChE compared to standard drugs like tacrine .

3.2. Clinical Applications of Zolpidem

Zolpidem has been extensively studied for its effectiveness in treating insomnia. Clinical trials have demonstrated its efficacy in improving sleep onset and duration without significant residual effects the following day .

4.1. Inhibitory Activities of Imidazo(1,2-a)pyridine Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Notes |

|---|---|---|---|

| 2h | 79 | - | Strong AChE inhibitor |

| 2j | - | 65 | Strong BChE inhibitor |

4.2. Summary of Therapeutic Uses

| Application | Compound Example | Mechanism of Action |

|---|---|---|

| Insomnia | Zolpidem | GABA-A receptor agonist |

| Alzheimer's Disease | Various Derivatives | Cholinesterase inhibition |

| Antimicrobial | Imidazo Derivatives | Broad-spectrum antibacterial activity |

準備方法

Hydrolysis of Ethyl Ester Precursors

The most documented method involves alkaline hydrolysis of ethyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate. In a representative procedure, 20.4 g of the ester is dissolved in 50 mL ethanol and treated with 100 mL of 2 M sodium hydroxide at 40–50°C for 1.5–2 hours. Post-reaction, the mixture is extracted with dichloromethane, and the aqueous layer is acidified to pH 2–3 using hydrochloric acid, precipitating the target compound. This method achieves a 93.5% yield after recrystallization from ethanol.

Critical Parameters:

-

Temperature: Maintaining 40–50°C prevents side reactions while ensuring complete saponification.

-

Base Concentration: Excess NaOH (2 M) drives ester cleavage to completion.

-

Workup: Acidification to pH 2–3 ensures maximal precipitation of the free acid.

Multicomponent Condensation Reactions

Alternative routes employ one-pot reactions to assemble the imidazo[1,2-a]pyridine core and acetic acid side chain simultaneously. While specific protocols for the 2-methyl derivative are sparingly documented, analogous syntheses use:

-

2-Aminopyridine Derivatives: Reacted with methylglyoxal and Meldrum’s acid under basic conditions.

-

Cyanoacetate Intermediates: Condensed with aldehydes and ammonium acetate in ethanol, followed by acid hydrolysis.

For example, a mixture of 2-amino-4-methylpyridine, diethyl acetylenedicarboxylate, and paraformaldehyde in acetic acid refluxed for 12 hours yields the ester precursor, which is subsequently hydrolyzed.

Reaction Conditions and Optimization

Solvent Systems

Catalytic and Stoichiometric Considerations

-

Base Catalysis: Sodium hydroxide (2 M) is optimal for ester hydrolysis, avoiding side reactions like decarboxylation.

-

Acid Additives: Sulfuric acid (1–2 drops) in ethanol accelerates hydrazide formation in intermediate steps.

Industrial-Scale Production Methods

Continuous Flow Reactors

Patent literature describes scalable processes using continuous flow systems to synthesize imidazo[1,2-a]pyridine intermediates. Key advantages include:

-

Reduced Reaction Times: 2–4 hours vs. 12–24 hours in batch reactors.

-

Improved Yield Consistency: >90% purity via in-line HPLC monitoring.

Waste Minimization Strategies

-

Solvent Recovery: Distillation reclaims >85% ethanol from hydrolysis reactions.

-

Byproduct Utilization: Unreacted 2-aminopyridine derivatives are recycled into subsequent batches.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| NaOH Concentration | 2 M | Maximizes saponification |

| Temperature | 40–50°C | Prevents decarboxylation |

| Reaction Time | 1.5–2 h | Ensures completion |

Table 2: Comparative Analysis of Synthetic Methods

Q & A

Q. What are the standard synthetic methods for preparing 2-methylimidazo[1,2-a]pyridine-3-acetic acid derivatives?

Methodological Answer: The synthesis typically involves multi-component reactions or intramolecular cyclizations . Key approaches include:

- One-pot reactions : Combining 2-aminopyridine derivatives with ketones or aldehydes in aqueous or solvent-free conditions. For example, a three-component reaction using aryl aldehydes, nitriles, and Meldrum’s acid in water yields carboxylated derivatives .

- Catalytic Lewis acids : Optimized Friedel-Crafts acylation with catalytic AlCl₃ or FeCl₃ achieves high yields (85–95%) under mild conditions, avoiding stoichiometric reagents .

- Ultrasound-assisted synthesis : Sonication in PEG-400 reduces reaction time (e.g., 30–60 minutes) and improves purity by minimizing side products .

Q. Table 1: Comparison of Synthetic Methods

Q. What spectroscopic techniques are used to characterize imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, the acetamide proton in 2-methyl derivatives appears as a singlet near δ 2.1–2.3 ppm .

- X-ray crystallography : Resolves structural ambiguities, such as coplanarity of fused rings (dihedral angle <1°) and disorder in heterocyclic systems .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹ for carboxylic acids or amides) .

Q. What are the common chemical reactions undergone by 2-methyl-substituted imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

- Oxidation : Using KMnO₄ or CrO₃ converts methyl groups to carboxylic acids, critical for bioactivity modulation .

- Nucleophilic substitution : Halogenated derivatives react with amines or thiols under basic conditions (e.g., NaH in DMF) .

- Reduction : H₂/Pd-C reduces nitro or carbonyl groups, enabling access to amine intermediates for drug discovery .

Advanced Research Questions

Q. How can computational methods like DFT improve the synthesis and design of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

- Reaction pathway prediction : DFT calculations identify transition states and intermediates, optimizing catalyst selection (e.g., iodine vs. persulfate in multi-component reactions) .

- Electronic structure analysis : HOMO-LUMO gaps predict regioselectivity in electrophilic substitutions, guiding functionalization at C-3 or C-8 positions .

- Solvent effects : COSMO-RS models simulate solvent interactions to enhance reaction efficiency (e.g., PEG-400’s role in ultrasound-assisted synthesis) .

Q. What strategies address contradictory biological activity data in imidazo[1,2-a]pyridine-based compounds?

Methodological Answer:

- Systematic SAR studies : Compare substituent effects across derivatives (e.g., methyl vs. trifluoromethyl groups) to isolate bioactivity drivers .

- In vitro vs. in vivo validation : Use cell-based assays (e.g., antimicrobial MIC tests) followed by murine models to resolve discrepancies in efficacy .

- Target engagement assays : Fluorescence polarization or SPR confirms binding affinity to proposed targets (e.g., kinase or protease inhibition) .

Q. How to optimize reaction conditions for scalable and eco-friendly synthesis of these compounds?

Methodological Answer:

- Catalyst recycling : Recover Lewis acids (e.g., FeCl₃) via aqueous extraction, reducing waste .

- Continuous flow reactors : Automate multi-step syntheses to enhance reproducibility and throughput (e.g., 24-hour operation with >90% yield) .

- Green solvents : Replace DMF or THF with cyclopentyl methyl ether (CPME) or ethanol, improving E-factors .

Q. Table 2: Eco-Friendly Optimization Strategies

| Parameter | Traditional Approach | Optimized Approach | Outcome |

|---|---|---|---|

| Catalyst loading | Stoichiometric AlCl₃ | 10 mol% FeCl₃ | 85% yield, lower waste |

| Solvent | DMF | H₂O or PEG-400 | Reduced toxicity |

| Reaction time | 24 h (reflux) | 30 min (ultrasound) | Energy savings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。